2-Bromo-3-fluorophenylboronic acid pinacol ester

Description

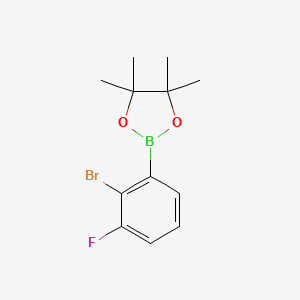

2-Bromo-3-fluorophenylboronic acid pinacol ester is a boronic ester derivative featuring a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 2- and 3-positions, respectively. The pinacol ester moiety (a cyclic diol derived from pinacol) stabilizes the boronic acid group, enhancing its shelf life and solubility in organic solvents. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks . Its bromo and fluoro substituents impart unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-(2-bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWCKYQMEKAXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-3-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluorophenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Catalyst: Palladium-based catalysts such as palladium acetate or palladium chloride.

Base: Common bases include potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvent: Typical solvents used are tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

Temperature: The reaction is usually carried out at temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from the Suzuki-Miyaura cross-coupling reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C12H14BBrF2O2

- Molecular Weight : 318.95 g/mol

- Structure : It features a bromine atom and a fluorine atom attached to a phenyl ring, with a boronic acid functional group esterified with pinacol, enhancing its stability and solubility in organic solvents.

Organic Synthesis

One of the primary applications of 2-bromo-3-fluorophenylboronic acid pinacol ester is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

Case Studies in Organic Synthesis

- Suzuki-Miyaura Coupling : The compound has been utilized to synthesize various biaryl compounds. For instance, its use in coupling reactions has demonstrated high yields when combined with aryl halides and other boronic acids, showcasing its effectiveness as a reagent in creating pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound's unique structure allows it to interact with biological targets, making it valuable in medicinal chemistry. Its potential applications include:

- Cancer Therapy : Research indicates that boronic acids can inhibit proteasomes, which are critical for cancer cell proliferation. The presence of the bromine and fluorine atoms may enhance the compound's binding affinity to specific targets involved in cancer progression .

- Drug Development : this compound is explored as a building block for developing boron-containing drugs, particularly for targeted therapies that exploit the unique properties of boron .

Biochemical Applications

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can modulate various biochemical pathways. This property makes this compound useful in:

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, potentially leading to therapeutic applications .

- Boron Neutron Capture Therapy (BNCT) : The compound is being investigated for its role in BNCT, where boron-containing compounds are used to selectively target and destroy cancer cells upon neutron irradiation .

Material Science

The stability and reactivity of this compound also make it suitable for material science applications:

- Polymer Chemistry : It can be used as a precursor in synthesizing advanced materials and polymers due to its unique chemical properties that enhance material performance .

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Organic Synthesis | Key reagent in Suzuki-Miyaura coupling reactions | High yield synthesis of biaryl compounds |

| Medicinal Chemistry | Potential use in cancer therapy; drug development | Inhibition of proteasomes; boron-containing drugs |

| Biochemical Applications | Modulation of biochemical pathways; enzyme inhibition | Targeting metabolic pathways |

| Material Science | Precursor for advanced materials and polymers | Enhanced performance materials |

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Boronic Acid Pinacol Esters

Solubility and Stability

- Solubility Trends: Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. For instance, phenylboronic acid pinacol ester shows higher solubility in chloroform and ketones than phenylboronic acid itself . The bromo and fluoro substituents in this compound likely enhance its lipophilicity, favoring solubility in non-polar solvents.

- Stability : Electron-withdrawing groups (e.g., Br, F) stabilize the boronic ester by reducing electron density at the boron center, minimizing protodeboronation . In contrast, esters with electron-donating groups (e.g., methyl) may require stricter anhydrous conditions.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The bromo substituent in this compound acts as a superior leaving group compared to chloro analogs, enabling efficient cross-coupling with aryl/heteroaryl halides . For example, 4-(bromomethyl)phenylboronic acid pinacol ester (CAS 138500-85-3) undergoes alkylation more readily due to the reactive CH₂Br group .

- Chemoselectivity: The presence of fluoro groups can direct coupling to specific positions on aromatic rings. In contrast, nitro-substituted esters (e.g., 4-nitrophenylboronic acid pinacol ester) exhibit rapid reactivity with H₂O₂, forming phenols, which limits their use in oxidative environments .

Biological Activity

2-Bromo-3-fluorophenylboronic acid pinacol ester is a boronic acid derivative with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and fluorine atoms on the phenyl ring, enhances its reactivity and interaction with biological molecules. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and related research findings.

- Molecular Formula : C12H14BBrF2O2

- Molecular Weight : 318.95 g/mol

- Structure : The compound consists of a boronic acid functional group esterified with pinacol, which increases stability and solubility in organic solvents.

Boronic acids, including this compound, exhibit various biological activities primarily through their ability to interact with diols and other biomolecules. Key mechanisms include:

- Reversible Binding : Boronic acids can form reversible covalent bonds with diols, making them useful in sensing applications, particularly for glucose detection.

- Enzyme Inhibition : Some studies have shown that boronic acids can inhibit specific enzymes by disrupting borate-dependent cross-links vital for cellular integrity. For instance, urease has been competitively inhibited by phenylboronic acids, indicating potential therapeutic applications in enzyme regulation .

- Cellular Interaction : Research indicates that boronic acids can affect cellular structures, influencing processes such as cytoskeletal organization and cellular signaling pathways .

Biological Applications

The biological activity of this compound has been explored in several contexts:

- Glucose Sensing : This compound can be utilized in the development of glucose sensors due to its ability to bind glucose reversibly. Studies have demonstrated that phenylboronic acid derivatives can effectively monitor glucose levels in blood and plasma .

- Drug Development : The compound's reactivity makes it a candidate for drug design, particularly in creating compounds that require precise interactions with biological targets. Its role in the Suzuki-Miyaura cross-coupling reaction allows for the synthesis of complex pharmaceutical intermediates .

Case Study 1: Glucose Monitoring

A study investigated the use of phenylboronic acid derivatives for real-time glucose monitoring. The researchers found that these compounds could effectively bind glucose, allowing for continuous measurement without the use of enzymes. The binding was shown to be pH-dependent, enhancing the sensor's accuracy under physiological conditions .

Case Study 2: Enzyme Inhibition

In another study focusing on urease inhibition, various boronic acids were tested for their inhibitory effects. The results indicated that this compound exhibited significant inhibition at acidic pH levels, suggesting its potential as a therapeutic agent in conditions where urease activity needs to be controlled .

| Compound Name | Inhibition Effect | pH Level |

|---|---|---|

| This compound | Strong | Acidic (pH 5.0) |

| Phenylboronic acid | Moderate | Neutral (pH 7.0) |

| Butylboronic acid | Weak | Alkaline (pH 10.0) |

Q & A

Q. What are the key considerations for synthesizing 2-bromo-3-fluorophenylboronic acid pinacol ester with high purity?

- Methodological Answer : The synthesis typically involves Miyaura borylation of a bromo-fluoroarene precursor using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key parameters include reaction temperature (80–100°C), solvent choice (THF or dioxane), and exclusion of moisture/oxygen. Purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted boron reagents and catalyst residues. Purity validation via GC (>97%) or HPLC is critical .

Q. How do NMR and mass spectrometry aid in characterizing this boronic ester?

- Methodological Answer :

- ¹H/¹³C NMR : The bromine and fluorine substituents split aromatic proton signals into distinct patterns (e.g., doublets or triplets due to coupling with adjacent F and Br). Pinacol methyl groups appear as singlets (~1.3 ppm).

- ¹¹B NMR : A peak near 30 ppm confirms boronate ester formation.

- HRMS : Molecular ion clusters (e.g., [M+H]⁺ or [M+Na]⁺) should match the theoretical mass of C₁₂H₁₄BBrFO₂ (exact mass ~314.0). Cross-check with isotopic patterns for Br (1:1 ratio for M/M+2) .

Q. What are common side reactions during Suzuki-Miyaura coupling with this substrate?

- Methodological Answer :

- Deboronation : Competing hydrolysis under aqueous conditions, mitigated by using anhydrous solvents (e.g., THF) and inert atmospheres.

- Halogen Retention : Bromine may remain unreactive if competing fluorine-directed metalation occurs. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and base (Cs₂CO₃) to favor transmetalation .

Advanced Research Questions

Q. How does the bromine-fluorine substitution pattern influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at the 3-position directs palladium insertion ortho to itself, while bromine at the 2-position acts as a leaving group. Computational DFT studies or Hammett parameters (σₘ for F ≈ +0.34) can predict electronic effects. Experimentally, competitive coupling with Br vs. F retention must be controlled by ligand choice (e.g., SPhos for selective Br activation) .

Q. What strategies stabilize this boronic ester in aqueous-phase catalytic systems?

- Methodological Answer :

- Protecting Groups : Use of micellar catalysts (e.g., TPGS-750-M surfactant) to shield the boronate from hydrolysis.

- pH Control : Maintain mildly basic conditions (pH 8–9) to balance boronate stability and catalytic activity.

- Co-solvents : Add DMSO (10–20%) to enhance solubility and reduce water contact .

Q. How is this compound utilized in covalent organic framework (COF) synthesis?

- Methodological Answer : As a monomer, it participates in condensation reactions with diols or triamines to form porous COFs. The bromine substituent allows post-synthetic modification (e.g., Sonogashira coupling for functionalization). Key metrics include BET surface area (>500 m²/g) and thermal stability (TGA up to 400°C). Diffraction studies (PXRD) validate crystallinity .

Q. What mechanistic insights are gained from studying its role in enantioselective catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.